molecular formula C9H8ClNO B8543438 3-(3-Chlorophenyl)prop-2-enamide CAS No. 24654-56-6

3-(3-Chlorophenyl)prop-2-enamide

Cat. No. B8543438
CAS RN: 24654-56-6
M. Wt: 181.62 g/mol
InChI Key: PVASZFUVJJNHIM-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

A 1.0 M solution of LiAlH4 in THF (6.0 mL, 6.0 mmol) was added dropwise to a suspension of 3-(3-chloro-phenyl)-acrylamide (1.0 g, 5.51 mmol) in 30 mL THF at 0° C. The reaction was warmed to room temperature and was stirred for 5 h. An additional 4 mL of 1 M LiAlH4 was added and the reaction was stirred for 18 h. An addition 2 mL of 1 M LiAlH4 was added and the reaction was stirred for 24 h. The reaction mixture was quenched by dropwise addition of water. The mixture was concentrated in vacuo to remove THF and was diluted with water. The aqueous solution was extracted with EtOAc. The organic solution was washed with water, dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in CHCl3 and the organic solution was washed with 1M HCl. The aqueous solution was basified to pH 11 with 1M NaOH and the product was extracted into CHCl3. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as a yellow oil (0.134 g). 1H NMR (400 MHz, CDCl3) δ 7.20-7.22 (m, 3H),7.16 (m, 1H), 2.74 (t, 2H), 2.61 (t, 2H), 1.74 (m, 2H); MS 170 (M+1).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]([NH2:18])=O)[CH:11]=[CH:12][CH:13]=1>C1COCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][CH2:16][NH2:18])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=CC(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction was stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by dropwise addition of water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
WASH
Type
WASH
Details
the organic solution was washed with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.134 g
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.